REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([CH2:12][CH3:13])[CH2:4][N:3]=1>[Pd].CC1C=CC(C(C)C)=CC=1>[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][CH3:13])=[CH:4][N:3]=1
|
Name
|
(±)-1-amino-4-ethyl-3,4-dihydroisoquinoline
|
Quantity
|
6.83 g
|
Type
|
reactant
|
Smiles
|
NC1=NCC(C2=CC=CC=C12)CC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to leave an oil which when
|
Type
|
CUSTOM
|
Details
|
crystallized successively from Skellysolve B and cyclohexane
|
Type
|
CUSTOM
|
Details
|
gave 1.84 g
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C2=CC=CC=C12)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |